3,4-Diiodobut-3-en-1-ol
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Overview
Description
3,4-Diiodobut-3-en-1-ol is an organic compound characterized by the presence of two iodine atoms attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodobut-3-en-1-ol can be achieved through the conversion of 2-butyn-1,4-diol using in situ generated trimethylsilyl iodide. This method involves the efficient conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol, followed by coupling with Grignard reagents and other nucleophiles .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,4-Diiodobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution can introduce various functional groups.
Scientific Research Applications
3,4-Diiodobut-3-en-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-Diiodobut-3-en-1-ol exerts its effects involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dibromobut-3-en-1-ol: Similar structure but with bromine atoms instead of iodine.
3,4-Dichlorobut-3-en-1-ol: Contains chlorine atoms instead of iodine.
3,4-Difluorobut-3-en-1-ol: Fluorine atoms replace the iodine atoms.
Uniqueness: 3,4-Diiodobut-3-en-1-ol is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific chemical reactions and applications.
Properties
Molecular Formula |
C4H6I2O |
---|---|
Molecular Weight |
323.90 g/mol |
IUPAC Name |
(Z)-3,4-diiodobut-3-en-1-ol |
InChI |
InChI=1S/C4H6I2O/c5-3-4(6)1-2-7/h3,7H,1-2H2/b4-3- |
InChI Key |
KFWRSOSXIKPECC-ARJAWSKDSA-N |
Isomeric SMILES |
C(CO)/C(=C/I)/I |
Canonical SMILES |
C(CO)C(=CI)I |
Origin of Product |
United States |
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